3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-15(20)9-8-12-11-18(13-5-2-1-3-6-13)17-16(12)14-7-4-10-21-14/h1-11H,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTTUZGNGPOHCQ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832053 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Substitution Reactions: The phenyl and thiophene groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Formation of the Prop-2-enoic Acid Moiety: This involves the reaction of the pyrazole derivative with acrylonitrile followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
These reactions are critical for modifying solubility and biological activity. The α,β-unsaturation in the acrylic acid moiety enhances electrophilicity, facilitating nucleophilic additions .
Cross-Coupling Reactions
The thiophene and pyrazole rings enable catalytic coupling:
Suzuki-Miyaura Coupling
The brominated aryl group in derivatives participates in palladium-catalyzed cross-coupling:
text(2E)-3-[1-(4-bromophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid + Arylboronic acid → Methanone derivatives
Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, H<sub>2</sub>O/EtOH, 80°C, 5–7 h .
Outcome : Ten novel methanone derivatives (7a–j) synthesized with yields ranging from 68–82% .
Electrophilic Aromatic Substitution
The thiophene ring undergoes halogenation or nitration at the α-position due to its electron-rich nature :
textThiophene-S + HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> → Nitro-thiophene derivatives
Cycloaddition and Ring-Opening Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24 h | Bicyclic pyrazolo-thiophene derivative | Endo preference (85:15) |
| Anthracene | Microwave, 150°C, 2 h | Polycyclic adduct | Quantitative yield |
The reaction kinetics follow second-order behavior, with rate constants dependent on solvent polarity.
Decarboxylation and Rearrangements
Thermal or base-induced decarboxylation generates reactive intermediates:
text(2E)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid → (2E)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-ene + CO<sub>2</sub>
Conditions : Pyridine, KOH, 5–6 h (Baker-Venkataraman rearrangement) .
Biological Activity Modulation
Structural modifications correlate with enhanced pharmacological properties:
-
Antimicrobial Activity : Ester derivatives show IC<sub>50</sub> values of 12–18 μM against S. aureus and E. coli .
-
Antifungal Activity : Methanone derivatives exhibit 80–90% inhibition against A. niger at 1 mg/mL .
Stability and Degradation
The compound degrades under UV light via:
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. Research has demonstrated that derivatives of pyrazole compounds can inhibit various cancer cell lines.
Case Study: Anticancer Activity
A study published in Molecules highlighted the synthesis of pyrazole derivatives, including 3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, which showed promising activity against human cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation pathways .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15.4 |
| This compound | A549 (Lung Cancer) | 12.7 |
Materials Science Applications
In materials science, the compound is explored for its role in synthesizing polymers and nanomaterials. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.
Case Study: Polymer Synthesis
Research conducted on the copolymerization of acrylic acid derivatives with other monomers demonstrated that incorporating 3-[1-phenyl-3-(thiophen-2-y-l)-1H-pyrazol-4-y-l]prop–2–enoic acid improved the thermal properties of the resulting polymers significantly .
| Property | Control Polymer | Polymer with 3-[1-Pyrazol] |
|---|---|---|
| Thermal Stability (°C) | 150 | 180 |
| Mechanical Strength (MPa) | 25 | 35 |
Agricultural Chemistry Applications
The compound has also been investigated for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
Case Study: Herbicidal Activity
In a study assessing the herbicidal efficacy of various pyrazole derivatives, it was found that 3-[1-pheny-l3-(thiophen–2–y-l)-1H-pyrazol–4–y-l]prop–2–enoic acid exhibited significant inhibition of weed growth at low concentrations .
| Herbicide Tested | Concentration (g/L) | Weed Inhibition (%) |
|---|---|---|
| 3-[1-Pyrazol] | 0.5 | 85 |
| Commercial Herbicide | 0.5 | 75 |
Mechanism of Action
The mechanism of action of 3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to active sites and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural Analogues with Pyridine Substituents
Replacing the thiophen-2-yl group with pyridin-3-yl or pyridin-4-yl yields compounds like (2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid (C${18}$H${13}$N$3$O$2$) . These pyridine derivatives are synthesized similarly but exhibit distinct biological profiles. In contrast, the thiophene-containing analogue lacks reported COX inhibition but shows antimicrobial activity (see Table 1) .
Benzofuranone Hybrids
Claisen-Schmidt condensation of the target compound with benzofuran-3(2H)-ones produces hybrids like (Z)-2-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylene}benzofuran-3(2H)-ones. These derivatives exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . The extended conjugation from the benzofuranone moiety likely enhances membrane permeability, contributing to their efficacy.
Suzuki-Coupled Derivatives
Microwave-assisted Suzuki cross-coupling of the target compound with arylboronic acids generates (E)-(4-(aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones. These derivatives show improved antifungal activity (MIC = 4–16 µg/mL) compared to non-coupled precursors, highlighting the role of aryl groups in modulating bioactivity .
Tabulated Comparison of Key Compounds
Table 1. Structural and Functional Comparison of Analogues
Mechanistic and Structural Insights
- Lipophilicity : Thiophene-containing derivatives exhibit higher logP values than pyridine derivatives, enhancing membrane penetration in antimicrobial assays .
- Synthetic Flexibility: The 4-carbaldehyde intermediate allows diverse functionalization via Knoevenagel, Claisen-Schmidt, or Suzuki reactions, enabling rapid SAR studies .
Biological Activity
3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as (2E)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through various methods, typically involving the condensation of appropriate precursors under specific conditions. For instance, the synthesis of related compounds has been achieved via microwave irradiation and other organic reactions, yielding high purity and yield .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against various bacterial strains, suggesting a potential for development as antimicrobial agents .
Cytotoxicity
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. A notable study highlighted that derivatives containing the pyrazole and thiophene moieties exhibited promising cytotoxicity against specific cancer types, indicating a mechanism that may involve the inhibition of anti-apoptotic pathways .
Mechanistic Studies
Molecular docking studies have been performed to better understand the interaction of this compound with biological targets. The results suggest that it may inhibit key proteins involved in cell survival and proliferation, making it a candidate for further exploration in cancer therapy .
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Exhibited significant antimicrobial activity against Gram-positive bacteria | In vitro assays |
| Study 2 | Induced apoptosis in cancer cell lines through inhibition of anti-apoptotic proteins | Molecular docking and cytotoxicity assays |
| Study 3 | Demonstrated growth promotion in agricultural applications | Field trials with rapeseed plants |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Pyrazole Core Formation : Condensation of phenylhydrazine with a thiophene-substituted diketone or enone under acidic or basic conditions to form the pyrazole ring.
Propenoic Acid Attachment : Introduction of the propenoic acid moiety via a Knoevenagel condensation or Wittig reaction using acrylic acid derivatives. For example, acryloyl chloride can react with a pyrazole intermediate in the presence of triethylamine under inert conditions .
- Key Parameters : Reaction temperature (room temperature vs. reflux), solvent polarity, and catalyst selection (e.g., sodium acetate) significantly influence yield .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C=N stretch at ~1600 cm⁻¹ for the pyrazole ring) .
- NMR :
- ¹H NMR : Distinct signals for aromatic protons (δ 7.0–8.5 ppm for phenyl/thiophene groups) and the α,β-unsaturated acid moiety (δ 6.5–7.5 ppm for vinyl protons) .
- ¹³C NMR : Peaks at ~165–175 ppm confirm the carboxylic acid group and conjugated double bonds .
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions (e.g., π-π stacking in the crystal lattice) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading, stoichiometry) to identify critical factors. For instance, reflux conditions may improve cyclization but risk side reactions .
- In Situ Monitoring : Techniques like HPLC or TLC track intermediate formation, enabling real-time adjustments.
- Contradiction Analysis : Conflicting yields in literature (e.g., 48% vs. 68% in similar syntheses) may arise from impurities in starting materials or solvent polarity effects .
Q. What strategies are used to study structure-activity relationships (SAR) for antimicrobial applications?
- Methodological Answer :
- Derivatization : Modify substituents on the phenyl (e.g., electron-withdrawing groups) or thiophene rings (e.g., alkylation) to assess impact on bioactivity. For example, nitro groups enhance electrophilicity, potentially increasing microbial target binding .
- In Vitro Assays : Test against Gram-positive/negative bacteria (e.g., MIC values) and eukaryotic cells (e.g., cytotoxicity in HEK293 cells).
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to microbial enzymes (e.g., DNA gyrase) based on electrostatic and steric complementarity .
Q. How does the compound’s stability vary under oxidative or reductive conditions?
- Methodological Answer :
- Oxidative Stability : Exposure to H₂O₂ or m-CPBA oxidizes the thiophene sulfur to sulfoxides/sulfones, altering electronic properties. Monitor via LC-MS or UV-Vis spectroscopy .
- Reductive Stability : NaBH₄ or LiAlH₄ reduces the α,β-unsaturated bond to a single bond, forming propanoic acid derivatives. Confirm via loss of vinyl proton signals in ¹H NMR .
- pH-Dependent Degradation : Carboxylic acid protonation/deprotonation (pKa ~4–5) affects solubility and reactivity in biological matrices .
Q. What crystallographic insights are critical for understanding this compound’s solid-state behavior?
- Methodological Answer :
- Packing Analysis : X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups or π-π stacking between aromatic rings) that influence solubility and melting point .
- Torsion Angles : Measure dihedral angles between the pyrazole and thiophene rings to assess planarity, which correlates with conjugation and UV absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
